(R)-(+)-Mandelonitrile
(R)-(+)-Mandelonitrile
(R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Brand Name:
Vulcanchem
CAS No.:
10020-96-9
VCID:
VC0110909
InChI:
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
SMILES:
C1=CC=C(C=C1)C(C#N)O
Molecular Formula:
C8H7NO
Molecular Weight:
133.15 g/mol
(R)-(+)-Mandelonitrile
CAS No.: 10020-96-9
Reference Standards
VCID: VC0110909
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
CAS No. | 10020-96-9 |
---|---|
Product Name | (R)-(+)-Mandelonitrile |
Molecular Formula | C8H7NO |
Molecular Weight | 133.15 g/mol |
IUPAC Name | (2R)-2-hydroxy-2-phenylacetonitrile |
Standard InChI | InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1 |
Standard InChIKey | NNICRUQPODTGRU-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](C#N)O |
SMILES | C1=CC=C(C=C1)C(C#N)O |
Canonical SMILES | C1=CC=C(C=C1)C(C#N)O |
Description | (R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile. Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin. |
Synonyms | 2,3-Dihydro-6,7-dimethoxy-1H-inden-1-one; 6,7-Dimethoxy-1-indanone |
PubChem Compound | 9548674 |
Last Modified | Nov 11 2021 |
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